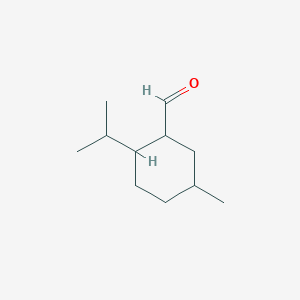
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide, also known as Furosemide, is a widely used diuretic medication that is commonly used to treat edema and hypertension. It was first synthesized in 1962 by a group of scientists at Hoechst AG, a German pharmaceutical company. Since then, it has been extensively studied for its pharmacological properties and has become an essential tool for researchers in various fields.
Mecanismo De Acción
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This results in the excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. This compound also has other effects, such as increasing the excretion of potassium, calcium, and magnesium.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including reducing blood volume and pressure, increasing urine output, and altering electrolyte balance. It has also been shown to have anti-inflammatory and anti-oxidant properties. This compound has been used to treat various conditions such as hypertension, heart failure, and pulmonary edema.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a valuable tool for investigating the renal system and fluid balance. It is also relatively inexpensive and widely available. However, this compound has some limitations, such as its potential to cause electrolyte imbalances and its effects on other organ systems. Researchers need to be aware of these limitations and design experiments accordingly.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide. One area of interest is investigating its effects on the gut microbiome and the potential for this compound to act as a prebiotic. Another area of interest is investigating its potential use in the treatment of neurological disorders such as Alzheimer's disease. This compound has also been studied as a potential treatment for cystic fibrosis, and further research in this area is warranted.
Conclusion
In conclusion, this compound is a well-studied compound with a known mechanism of action and several biochemical and physiological effects. It has been extensively used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for investigating the renal system and fluid balance. However, researchers need to be aware of its limitations and design experiments accordingly. There are several future directions for research on this compound, and further studies in these areas are warranted.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-thiol with chloroacetaldehyde in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield the final compound. This method has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide has been widely used in scientific research, particularly in the fields of pharmacology and physiology. Its diuretic properties make it a valuable tool for studying the renal system and the regulation of fluid balance in the body. It has also been used to investigate the effects of various drugs on kidney function, such as nonsteroidal anti-inflammatory drugs (NSAIDs).
Propiedades
Número CAS |
1789-84-0 |
|---|---|
Fórmula molecular |
C10H11F3N2O3S |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
2-[1,1-dioxo-7-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazin-4-yl]ethanol |
InChI |
InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-1-2-8-9(5-7)19(17,18)14-6-15(8)3-4-16/h1-2,5,14,16H,3-4,6H2 |
Clave InChI |
OAPYSZQSGQYCSZ-UHFFFAOYSA-N |
SMILES |
C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |
SMILES canónico |
C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F |
Otros números CAS |
1789-84-0 |
Sinónimos |
2,3-dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)





